Cas no 98272-33-4 (2-Propenoic acid, 3-cyclopropyl-, methyl ester)
2-Propenoic acid, 3-cyclopropyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-cyclopropyl-, methyl ester
- 3-CYCLOPROPYL-ACRYLIC ACID METHYL ESTER
- Methyl (2E)-3-cyclopropylacrylate
- methyl trans-3-cyclopropylacrylate
- methyl (E)-3-cyclopropylprop-2-enoate
- 59939-11-6
- EN300-270468
- methyl (2E)-3-cyclopropylprop-2-enoate
- IPOOZKZLEDMDSB-SNAWJCMRSA-N
- MFCD18382477
- methyl 3-cyclopropylprop-2-enoate
- 98272-33-4
- AS-43166
- SCHEMBL1718737
- METHYL 3-CYCLOPROPYLACRYLATE
- 3-Cyclopropyl-2-propenoic acid methyl ester
- methyl (2E)-3-cyclopropyl-2-propenoate
- (E)-3-cyclopropyl-acrylic acid methyl ester
- EN300-129204
- CS-0380159
- AKOS015901878
- METHYL3-CYCLOPROPYLACRYLATE
-
- MDL: MFCD18382477
- Inchi: 1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
- InChI Key: IPOOZKZLEDMDSB-SNAWJCMRSA-N
- SMILES: O(C)C(/C=C/C1CC1)=O
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 1.12560
2-Propenoic acid, 3-cyclopropyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P186650-50mg |
2-Propenoic acid, 3-cyclopropyl-, methyl ester |
98272-33-4 | 50mg |
$ 460.00 | 2022-06-03 | ||
| TRC | P186650-100mg |
2-Propenoic acid, 3-cyclopropyl-, methyl ester |
98272-33-4 | 100mg |
$ 760.00 | 2022-06-03 | ||
| abcr | AB445541-500 mg |
3-Cyclopropyl-2-propenoic acid methyl ester; min. 95% |
98272-33-4 | 500mg |
€992.00 | 2023-04-22 | ||
| A2B Chem LLC | AV96250-50mg |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 50mg |
$227.00 | 2024-07-18 | |
| A2B Chem LLC | AV96250-100mg |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 100mg |
$322.00 | 2024-07-18 | |
| A2B Chem LLC | AV96250-250mg |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 250mg |
$445.00 | 2024-07-18 | |
| A2B Chem LLC | AV96250-500mg |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 500mg |
$681.00 | 2024-07-18 | |
| A2B Chem LLC | AV96250-1g |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 1g |
$862.00 | 2024-07-18 | |
| A2B Chem LLC | AV96250-2.5g |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 2.5g |
$1655.00 | 2024-07-18 | |
| A2B Chem LLC | AV96250-5g |
Methyl 3-cyclopropylacrylate |
98272-33-4 | 95% | 5g |
$2432.00 | 2024-07-18 |
2-Propenoic acid, 3-cyclopropyl-, methyl ester Suppliers
2-Propenoic acid, 3-cyclopropyl-, methyl ester Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Propenoic acid, 3-cyclopropyl-, methyl ester
2-Propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
2-Propenoic acid, 3-cyclopropyl-, methyl ester, identified by the chemical compound identifier CAS No. 98272-33-4, represents a significant compound in the realm of organic chemistry and pharmaceutical innovation. This ester, derived from 2-propenoic acid (also known as acrylic acid) and cyclopropylmethyl alcohol, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of the cyclopropyl group introduces a distinct electronic and steric environment, making this molecule a subject of interest for researchers exploring novel synthetic pathways and pharmacological targets.
The methyl ester functionality not only modifies the acid's reactivity but also enhances its solubility in various organic solvents, facilitating its use in synthetic protocols and laboratory-scale preparations. This characteristic is particularly valuable in pharmaceutical research, where solubility and bioavailability are critical factors in drug development. The compound's molecular structure, featuring a conjugated system of double bonds, suggests potential applications in materials science as well, particularly in the synthesis of polymers and specialty chemicals.
In recent years, the investigation of 2-propenoic acid derivatives has expanded significantly, driven by their diverse chemical properties and biological activities. The 3-cyclopropyl substitution pattern is of particular interest because it can influence both the electronic distribution and the steric hindrance around the molecule. These effects can modulate interactions with biological targets, making such compounds promising candidates for drug discovery programs. For instance, derivatives of acrylic acid have been explored for their anti-inflammatory, antimicrobial, and even anticancer properties.
Current research in this field has highlighted the importance of functionalized acrylic esters in designing molecules with enhanced pharmacological profiles. The cyclopropyl group, known for its stability under various reaction conditions, provides a scaffold that can be further modified to achieve specific biological effects. This stability is particularly advantageous in drug development, where metabolic degradation can limit the efficacy of therapeutic agents. Additionally, the conjugated double bond system in 2-propenoic acid, 3-cyclopropyl-, methyl ester may contribute to its ability to interact with biological macromolecules through π-stacking or other non-covalent interactions.
The synthesis of this compound typically involves the esterification of 3-cyclopropylacrylic acid with methanol under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to accelerate the reaction. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred due to their ability to dissolve both reactants and products efficiently. Recent advances in green chemistry have prompted researchers to explore catalytic systems that minimize waste and energy consumption, such as enzymatic esterification or ionic liquid-based catalysts.
From a pharmaceutical perspective, the potential applications of 2-propenoic acid, 3-cyclopropyl-, methyl ester are multifaceted. Its structural features suggest that it could serve as a precursor for more complex molecules or as an intermediate in multi-step synthetic routes leading to bioactive compounds. For example, it could be used to construct heterocyclic scaffolds that mimic natural products known for their therapeutic effects. Furthermore, its ability to undergo further functionalization makes it a versatile building block in medicinal chemistry.
The compound's behavior in biological systems is another area of active investigation. Researchers are interested in how the cyclopropyl group influences its interaction with enzymes and receptors. Computational modeling techniques have become increasingly valuable in predicting these interactions, allowing scientists to design molecules with optimized pharmacokinetic properties before conducting expensive wet-lab experiments. High-throughput screening (HTS) platforms have also been employed to rapidly assess the biological activity of large libraries of acrylic acid derivatives.
In material science, 2-propenoic acid derivatives have found applications beyond pharmaceuticals. The conjugated double bonds in these compounds make them suitable for polymerization reactions, leading to materials with unique electrical or optical properties. For instance, polymers derived from acrylic esters have been explored for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to absorb light efficiently across multiple wavelengths.
The industrial production of CAS No. 98272-33-4 requires careful consideration of safety and environmental factors. While not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety and prevent environmental contamination. Storage conditions should be controlled to prevent degradation or unwanted side reactions from occurring during long-term storage.
Future research directions for this compound may include exploring its role as an intermediate in biodegradable polymer synthesis or investigating its potential as an agrochemical agent. The growing demand for sustainable materials has spurred interest in developing polymers that can biodegrade under natural conditions without releasing harmful byproducts. Acrylic acid derivatives could play a key role in this field by providing building blocks for environmentally friendly polymers.
In conclusion,2-propenoic acid, 3-cyclopropyl-, methyl ester (CAS No. 98272-33-4) is a versatile compound with significant potential across multiple domains of chemical research and industrial application. Its unique structural features make it an attractive candidate for drug discovery programs aimed at developing novel therapeutic agents with improved efficacy and reduced side effects. Additionally,its role as a precursor material in polymer science underscores its importance beyond traditional pharmaceutical applications.
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